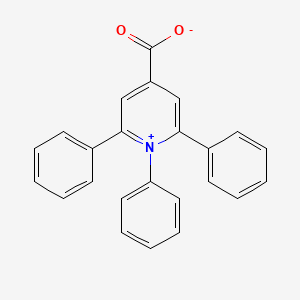

1,2,6-Triphenyl-4-pyridiniumcarboxylate

Description

1,2,6-Triphenyl-4-pyridiniumcarboxylate is a quaternary ammonium salt featuring a pyridinium core substituted with three phenyl groups at positions 1, 2, and 6, and a carboxylate group at position 2. The pyridinium ring’s positive charge is balanced by the carboxylate anion, enhancing its solubility in polar solvents. The triphenyl substituents contribute to high lipophilicity, which may influence bioavailability and membrane permeability in biological systems.

Properties

IUPAC Name |

1,2,6-triphenylpyridin-1-ium-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-24(27)20-16-22(18-10-4-1-5-11-18)25(21-14-8-3-9-15-21)23(17-20)19-12-6-2-7-13-19/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABUXFUPQVRKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Triphenyl-4-pyridiniumcarboxylate can be synthesized through various methods. One common approach involves the reaction of triphenylamine with pyridinecarboxyl chloride. The reaction typically requires an organic solvent and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Triphenyl-4-pyridiniumcarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1,2,6-Triphenyl-4-pyridiniumcarboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent and catalyst in organic synthesis and photochemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1,2,6-Triphenyl-4-pyridiniumcarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its unique structure allows it to interact with different substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include pyridinium derivatives, tetrahydropyridines, and multi-aryl-substituted heterocycles. Below is a comparative analysis with Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (reported in ) and other related compounds.

Table 1: Comparative Properties of 1,2,6-Triphenyl-4-pyridiniumcarboxylate and Key Analogs

Key Observations:

- Aromaticity vs. Saturation : The fully aromatic pyridinium core in this compound enhances rigidity and thermal stability compared to the partially saturated analog in , which adopts a flexible conformation .

- Ionic Interactions : The carboxylate group enables stronger hydrogen bonding and salt bridge formation compared to the neutral ester and acetyl substituents in ’s compound.

Biological Activity

1,2,6-Triphenyl-4-pyridiniumcarboxylate is an organic compound recognized for its unique structural characteristics and potential biological activities. This compound has been the subject of various studies exploring its interactions with biological systems, including its role in organic synthesis, photochemical reactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with three phenyl groups and a carboxylate moiety. Its molecular formula is , and it typically appears as a white to pale yellow solid. The compound is soluble in organic solvents such as ethanol and ether but is insoluble in water .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. It may act as a catalyst or reagent in biochemical reactions, facilitating the transformation of substrates into products. The unique arrangement of its phenyl groups allows for specific interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cellular signaling pathways. Further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a potent antimicrobial effect.

- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values ranging from 20 to 30 µM. This suggests a promising potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2,6-Triphenylpyridinium-4-carboxylate | Pyridinium derivative | Antimicrobial, anticancer |

| Triphenylamine derivatives | Aromatic amine | Limited biological activity |

The comparison shows that while similar compounds may share structural features with this compound, they often exhibit different reactivities and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.